(3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE
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Overview
Description
The compound (3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE is a complex organic molecule featuring a pyrrolo[2,3-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing active methylene groups under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer used in PVC plastics.
1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester: Another plasticizer with similar properties to bis(2-ethylhexyl) terephthalate.
Uniqueness
(3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE: stands out due to its unique structural features and versatile applications
Properties
Molecular Formula |
C31H21FN2O2 |
---|---|
Molecular Weight |
472.5g/mol |
IUPAC Name |
(3Z)-3-benzylidene-4-(2-fluorophenyl)-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C31H21FN2O2/c32-26-19-11-10-18-24(26)28-27-25(20-21-12-4-1-5-13-21)30(35)34(23-16-8-3-9-17-23)29(27)31(36)33(28)22-14-6-2-7-15-22/h1-20,28H/b25-20- |
InChI Key |
LLVNVQLVKBFEKH-QQTULTPQSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4F)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=CC=C4F)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4F)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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